1-Bromo-3-chloro-6-iso-pentyloxybenzene
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Overview
Description
1-Bromo-3-chloro-6-iso-pentyloxybenzene is an organic compound characterized by the presence of bromine, chlorine, and an iso-pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-6-iso-pentyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of 3-chlorophenol with iso-pentyl bromide in the presence of a base, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-6-iso-pentyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding phenols or reduced to form benzyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Coupling: Palladium catalysts with boronic acids or alkenes.
Major Products:
- Substituted benzene derivatives.
- Phenolic compounds.
- Biaryl compounds.
Scientific Research Applications
1-Bromo-3-chloro-6-iso-pentyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-6-iso-pentyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Lacks the iso-pentyloxy group, making it less versatile in certain reactions.
1-Bromo-4-chlorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Bromo-3-chloropropane: A simpler structure with different physical and chemical properties.
Properties
IUPAC Name |
2-bromo-4-chloro-1-(3-methylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXCARMXCMTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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